Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
“Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives, including “Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate”, involves the creation of compounds containing the thiazole ring with variable substituents . These compounds are then evaluated for their biological activities .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles, including “Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate”, can undergo various chemical reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. They have been used in the development of new compounds that act as antibiotics to combat various bacterial infections. For instance, sulfathiazole is a well-known antimicrobial drug that has been widely used in the medical field .
Antitumor and Cytotoxic Activity
Some thiazole compounds have demonstrated significant antitumor and cytotoxic activities. These properties make them valuable in cancer research for the development of new chemotherapy agents. The ability to inhibit the growth of cancer cells is a critical aspect of these compounds .
Anti-inflammatory Activity
Thiazole derivatives are also known for their anti-inflammatory effects. They can be used to treat inflammatory conditions by inhibiting the production of pro-inflammatory cytokines and mediators. This application is particularly relevant in the development of new anti-inflammatory drugs .
Antiviral Activity
The antiviral properties of thiazole derivatives make them candidates for the development of antiretroviral drugs. For example, Ritonavir is a thiazole-containing antiretroviral medication used to treat HIV/AIDS, showcasing the potential of thiazoles in this field .
Neuroprotective Activity
Thiazoles have been found to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may help in the synthesis of neurotransmitters and protect nerve cells from damage .
Antihypertensive Activity
Thiazole derivatives can exhibit antihypertensive activity, which is useful in the management of high blood pressure. This application is significant for cardiovascular research and the development of new antihypertensive medications .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets leading to changes in their function. Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact mode of action would depend on the specific targets and the nature of the interactions.
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Thiazole derivatives have been found to affect a wide range of pathways related to their biological activities . For instance, they may inhibit enzymes involved in inflammatory responses, interfere with microbial cell wall synthesis, or disrupt viral replication processes. They may also induce apoptosis in tumor cells or protect neurons from damage.
Pharmacokinetics
Thiazole derivatives are generally known to have good bioavailability and can be designed to have desirable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Thiazole derivatives are known to have diverse effects at the molecular and cellular levels, corresponding to their wide range of biological activities . These may include reduced inflammation, inhibition of microbial growth, suppression of viral replication, induction of tumor cell death, and neuroprotection.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms. The compound may be designed to be stable and effective under the specific environmental conditions where it is intended to act .
Future Directions
Thiazoles, including “Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate”, continue to draw the attention of researchers due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, further optimization to reduce their cytotoxicity and to develop a more drug-like profile .
properties
IUPAC Name |
ethyl 2-[2-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S2/c1-2-28-16(26)9-14-11-29-18(22-14)23-15(25)8-13-10-30-19(21-13)24-17(27)20-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,22,23,25)(H2,20,21,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXKIHMMZULLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate |
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